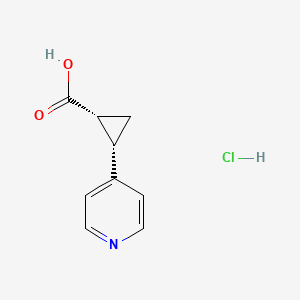

(1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride

Description

Propriétés

IUPAC Name |

(1R,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGPWWPLZPGMJP-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)O)C2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4904-19-2 | |

| Record name | rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Biocatalytic Cyclopropanation Using Pyridotriazoles and Engineered Hemoproteins

A 2024 Journal of the American Chemical Society study demonstrated the use of engineered hemoproteins (e.g., myoglobin variants) for the stereodivergent cyclopropanation of olefins using pyridotriazoles (PyTz) as carbene precursors. This method achieves high enantioselectivity (up to 98% ee) and diastereomeric ratios (>20:1) for pyridyl cyclopropanes.

Reaction Protocol:

- Substrate Preparation : Pyridotriazole (1.2 equiv) and styrene-derived olefin (1.0 equiv) are dissolved in a buffered aqueous solution (pH 7.4).

- Catalyst Loading : Engineered myoglobin (5 mol%) is added under anaerobic conditions.

- Reaction Conditions : The mixture is stirred at 25°C for 24 hours.

- Workup : The product is extracted with ethyl acetate, and the cyclopropane ester intermediate is hydrolyzed using LiOH (2.0 equiv) in THF/H₂O (3:1) at 60°C for 6 hours.

- Salt Formation : The free carboxylic acid is treated with HCl (1.1 equiv) in diethyl ether to yield the hydrochloride salt.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (cyclopropane) | 85–92% | |

| ee (1R,2S) | 94–98% | |

| Reaction Scale | Up to 10 mmol |

This method’s advantages include mild conditions and excellent stereocontrol, though substrate scope remains limited to electron-deficient olefins.

Continuous Flow Wadsworth–Emmons Cyclopropanation

A 2024 Organic Process Research & Development article detailed a continuous flow approach for synthesizing chiral cyclopropane carboxylic acids from alkyl-substituted epoxides. The method avoids hazardous high-pressure batch conditions by utilizing flow reactors, which enhance safety and scalability.

Reaction Protocol:

- Epoxide Activation : Chiral epoxide (1.0 equiv) reacts with triethyl phosphonoacetate (1.5 equiv) in a flow reactor (T = 120°C, residence time = 15 min).

- Cyclopropanation : The intermediate undergoes Corey–Chaykovsky cyclopropanation using trimethylsulfoxonium iodide (2.0 equiv) and NaH (3.0 equiv) in THF at 0°C.

- Hydrolysis : The cyclopropane ester is hydrolyzed with aqueous HCl (6 M) at 80°C for 2 hours.

- Salt Isolation : The hydrochloride salt precipitates upon cooling and is filtered.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 78–85% | |

| Purity | >99% (HPLC) | |

| Throughput | 100 g/day |

This method is ideal for industrial-scale production but requires specialized equipment.

Corey–Chaykovsky Cyclopropanation Followed by Resolution

A 2018 PMC study described the synthesis of pyridyl cyclopropane carboxylates via Corey–Chaykovsky reactions, followed by enzymatic resolution to isolate the (1R,2S)-enantiomer.

Reaction Protocol:

- Wittig–Horner Reaction : Triethyl phosphonoacetate (1.0 equiv) reacts with 4-pyridinecarboxaldehyde (1.2 equiv) in THF at −78°C to form an α,β-unsaturated ester.

- Cyclopropanation : The unsaturated ester undergoes cyclopropanation using trimethylsulfonium ylide (2.0 equiv) in DMSO at 25°C.

- Hydrolysis : The ester is hydrolyzed with LiOH (2.0 equiv) in MeOH/H₂O (4:1) at 50°C for 4 hours.

- Resolution : Racemic acid is resolved using immobilized lipase (e.g., Candida antarctica) in isopropyl acetate, yielding the (1R,2S)-enantiomer (94% ee).

- Salt Formation : The resolved acid is treated with HCl gas in EtOAc to form the hydrochloride salt.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Diastereomeric Ratio | 8:1 (trans:cis) | |

| Resolution Efficiency | 88% | |

| Isolated Yield | 72% |

This approach is versatile but involves multiple steps, reducing overall efficiency.

Hydrochloric Acid-Mediated Hydrolysis of Ethyl Esters

A European patent (EP 3623360 A1) disclosed a method for converting cyclopropane carboxylate esters to free acids using hydrochloric acid. Applied to the target compound:

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee (%) | Scalability | Equipment Needs |

|---|---|---|---|---|

| Biocatalytic | 85–92 | 94–98 | Moderate | Standard |

| Continuous Flow | 78–85 | 99 | High | Specialized |

| Corey–Chaykovsky + Resolution | 72 | 94 | Low | Standard |

| HCl Hydrolysis | 95 | N/A | High | Standard |

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon in ethanol.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of cyclopropane derivatives with reduced functional groups.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mécanisme D'action

The mechanism of action of (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and selectivity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparaison Avec Des Composés Similaires

Stereoisomeric Comparisons

(1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic Acid Hydrochloride () This stereoisomer shares the same molecular formula (C₉H₁₀ClNO₂) but differs in spatial configuration. Stereochemistry critically influences biological activity; for example, the (1R,2S) configuration may exhibit distinct binding affinities compared to the (1S,2S) form due to altered spatial orientation of the pyridine and carboxylic acid groups. No direct comparative studies are available, but enantiomeric differences typically affect solubility, metabolic stability, and target engagement .

Substituent Variations: Pyridine vs. Fluorophenyl

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride ()

| Property | Target Compound | Fluorophenyl Analog |

|---|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₁ClFN |

| Molecular Weight | 199.63 g/mol | 187.64 g/mol |

| Functional Groups | Pyridin-4-yl, carboxylic acid | 4-Fluorophenyl, amine |

| Key Structural Difference | Aromatic pyridine ring | Hydrophobic fluorophenyl group |

The fluorophenyl analog replaces the pyridine ring with a fluorinated aromatic group and substitutes the carboxylic acid with an amine. This drastically alters polarity: the pyridine-carboxylic acid system is more polar, enhancing aqueous solubility, while the fluorophenyl-amine structure may improve lipid membrane penetration. Such differences are critical in optimizing compounds for central nervous system (CNS) targeting versus peripheral action .

Functional Group Modifications: Carboxylic Acid vs. Aminomethyl

(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic Acid Hydrochloride ()

| Property | Target Compound | Aminomethyl Analog |

|---|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ | C₅H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol | 151.59 g/mol |

| Functional Groups | Pyridin-4-yl, carboxylic acid | Aminomethyl, carboxylic acid |

| Stereochemistry | (1R,2S) | (1R,2R) |

The aminomethyl analog lacks the pyridine ring but retains the carboxylic acid group. The (1R,2R) configuration further modifies spatial arrangement, which could influence interactions with chiral binding sites. Such analogs are valuable in structure-activity relationship (SAR) studies to probe steric and electronic requirements .

Ethyl Ester Derivatives

(1R,2S)-1-Amino-2-vinylcyclopropane Carboxylic Acid Ethyl Ester Hydrochloride ()

| Property | Target Compound | Ethyl Ester Analog |

|---|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ | C₇H₁₁ClNO₂ |

| Functional Groups | Pyridin-4-yl, carboxylic acid | Vinyl, ethyl ester, amine |

The ethyl ester derivative introduces a vinyl group and replaces the carboxylic acid with an ester, enhancing lipophilicity. Esters are often prodrug strategies to improve bioavailability, as they hydrolyze in vivo to release the active carboxylic acid. This modification highlights the importance of functional group tuning for pharmacokinetic optimization .

Activité Biologique

(1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid hydrochloride, also known as rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H10ClNO2

- Molecular Weight : 201.64 g/mol

- CAS Number : 4904-19-2

The biological activity of (1R,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets. It has been studied for its role as a potential modulator in several pathways:

- Neurotransmitter Receptor Modulation : The compound has shown promise in modulating neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It may influence dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This mechanism could be beneficial in treating various inflammatory disorders.

- Antitumor Properties : Research indicates potential antitumor activity through the induction of apoptosis in cancer cells. The compound may interfere with cell cycle progression and promote programmed cell death.

In Vitro Studies

In vitro assays have demonstrated that (1R,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid hydrochloride exhibits significant activity against various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| RAW 264.7 | 25 | Inhibition of TNF-alpha production |

In Vivo Studies

Animal models have further elucidated the biological effects of this compound:

- Model : Mouse model of inflammation

- Outcome : Administration reduced paw edema by 40% compared to control groups, indicating significant anti-inflammatory effects.

Case Studies

Several case studies highlight the therapeutic potential of (1R,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid hydrochloride:

-

Case Study on Neuroprotection :

- Objective : To evaluate neuroprotective effects in a rat model of stroke.

- Findings : The compound significantly reduced neuronal death and improved functional recovery post-stroke.

-

Case Study on Cancer Treatment :

- Objective : Assessment of antitumor efficacy in xenograft models.

- Results : Tumor growth was inhibited by up to 60% with treatment over four weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.